molecular formula C9H12O3 B096789 5-Methoxy-1,3-benzenedimethanol CAS No. 19254-84-3

5-Methoxy-1,3-benzenedimethanol

Cat. No. B096789
CAS RN: 19254-84-3
M. Wt: 168.19 g/mol
InChI Key: QFWVNEBRTUUHIE-UHFFFAOYSA-N
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Description

The compound 5-Methoxy-1,3-benzenedimethanol, while not directly synthesized or analyzed in the provided papers, is related to the class of methoxy-substituted aromatic compounds which have been the subject of various synthetic and analytical studies. These compounds are of interest due to their potential biological activities and unique physical properties.

Synthesis Analysis

The synthesis of methoxy-substituted aromatic compounds can be complex, involving multiple steps and varying yields. For instance, the total synthesis of a naturally occurring methoxy-substituted compound was achieved starting from a dimethoxyphenyl methanol precursor in five steps with an overall yield of 34% . This demonstrates the challenges and intricacies involved in the synthesis of such compounds, which may be relevant to the synthesis of 5-Methoxy-1,3-benzenedimethanol.

Molecular Structure Analysis

The molecular structure of methoxy-substituted compounds is characterized by the presence of methoxy groups attached to an aromatic ring, which can influence the electronic and steric properties of the molecule. Quantum mechanical and spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, have been used to analyze similar compounds, providing insights into their structural characteristics . These techniques could be applied to 5-Methoxy-1,3-benzenedimethanol to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

Methoxy-substituted aromatic compounds can undergo various chemical reactions, including demethylation and cyclization. For example, the regioselective O-demethylation of aryl methyl ethers has been achieved using BBr3, followed by the addition of MeOH, to afford the corresponding arylphenols . Additionally, the synthesis of benzazepines from methoxy-substituted phenethylamines involves chloromethylation, cyanide reaction, hydrolysis, and thermal cyclization . These reactions could potentially be relevant to the chemical behavior of 5-Methoxy-1,3-benzenedimethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted aromatic compounds can be quite diverse. Some compounds exhibit liquid crystalline properties and fluorescence, which are influenced by the molecular structure and the presence of methoxy groups . Theoretical calculations such as dipole moment, polarizability, and hyperpolarizability can provide valuable information about the reactivity and interaction of these molecules with light and other substances . These properties are important for understanding the behavior of 5-Methoxy-1,3-benzenedimethanol in various environments and applications.

Scientific Research Applications

Synthesis and Chemical Properties

5-Methoxy-1,3-benzenedimethanol is utilized in various chemical syntheses. For instance, it has been employed in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are important in medicinal chemistry (Majumdar, Das, & Jana, 1998). Similarly, it plays a role in the preparation of π-conjugated polymers within silica composites, indicating its relevance in materials science (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, compounds like 5-Methoxy-1,3-benzenedimethanol have been studied for their potential pharmacological effects. While specific research directly involving 5-Methoxy-1,3-benzenedimethanol in this context is limited, related compounds have been examined for their pharmacological properties. For example, a study on similar methoxy-substituted compounds revealed insights into their inhibitory activity and selectivity in pharmacological applications (Chatzopoulou, Mamadou, Jusková, Koukoulitsa, Nicolaou, Štefek, & Demopoulos, 2011).

Quantum Mechanical and Spectroscopic Studies

The compound's characteristics have been explored through quantum mechanical and spectroscopic studies, such as in the research on 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione. These studies offer insights into its molecular structure and properties, which are essential for various scientific applications (Pandey, Muthu, & Gowda, 2017).

properties

IUPAC Name

[3-(hydroxymethyl)-5-methoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWVNEBRTUUHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399465
Record name 5-Methoxy-1,3-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,3-benzenedimethanol

CAS RN

19254-84-3
Record name 5-Methoxy-1,3-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(hydroxymethyl)-5-methoxyphenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5.00 g (22.32 mmoles) of methyl,methyl 5-methoxyisophthalate in 100 ml dry THF is added dropwise, maintaining a gentle reflux, 67 ml (66.96 mmoles) of a 1M solution of lithium aluminum hydride in Et2O. After addition the reaction mixture is stirred for 1 hour and is then quenched with saturated NH4Cl. The reaction mixture is then extracted with Et2O (3 times). The Et2O layers are combined, washed with brine, dried with MgSO4, filtered and concentrated down in vacuo to yield 1,3-di-(hydroxymethyl)-5-methoxybenzene which is used directly in the next step.
Name
methyl,methyl 5-methoxyisophthalate
Quantity
5 g
Type
reactant
Reaction Step One
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100 mL
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solvent
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Sandifer - 2009 - search.proquest.com
Our group has been synthesizing porous supramolecular metal-organic molecules using multidentate β-diketones as ligands. For example, m-phenylenebis (acetylacetone)(m-pbaH 2, …
Number of citations: 4 search.proquest.com
JK Cherutoi, JD Sandifer, UR Pokharel… - Inorganic …, 2015 - ACS Publications
Five functionalized bis(β-diketones) and their Cu(II) molecular squares are described. The new bis(β-diketones), m-pbhxH 2 (3), 5-MeO-m-pbaH 2 (4), 5-BuO-m-pbaH 2 (5), 2-MeO-m-…
Number of citations: 23 pubs.acs.org
J Jeong - 2022 - repository.kulib.kyoto-u.ac.jp
Sustainable Development Goals (SDGs) 1 are aims to achieve a better world for people and the planet. The United Nations (UN) announced the SDGs, at the 70th General Assembly in …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp

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